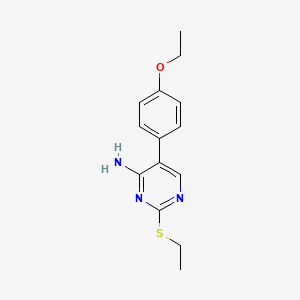
N-(2-cyanophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, commonly known as CTB, is a synthetic compound that has been widely studied for its potential use in scientific research. CTB is a member of the benzothiophene family, which has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
Mécanisme D'action
The mechanism of action of CTB is not well understood, but it is believed to involve the binding of the compound to specific receptors on the surface of neurons. CTB has been shown to bind to a variety of receptors, including the GABA(A) receptor, the NMDA receptor, and the AMPA receptor. The binding of CTB to these receptors can modulate neuronal activity, leading to changes in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
CTB has been shown to have a variety of biochemical and physiological effects. In addition to its role as a neuronal tracer, CTB has been shown to have anti-inflammatory and anti-cancer effects. CTB has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults. CTB has also been shown to modulate the activity of immune cells, suggesting that it may have potential as an immunomodulatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTB is its ability to selectively label neurons and trace neural pathways. CTB is taken up by neurons and transported along axons, allowing researchers to map the connections between different regions of the brain. CTB is also relatively easy to synthesize and purify, making it a useful tool for scientific research. However, CTB does have some limitations. For example, it is not suitable for use in live animals, as it requires fixation and staining to visualize the labeled neurons. CTB also has a relatively short half-life, limiting its use in long-term experiments.
Orientations Futures
There are several areas of future research that could be explored using CTB. One potential direction is the development of new methods for visualizing and analyzing the labeled neurons. For example, new imaging techniques could be developed to allow for the visualization of labeled neurons in live animals. Another potential direction is the use of CTB to study the effects of drugs and other interventions on neural activity. CTB could be used to investigate the mechanisms underlying the therapeutic effects of drugs, as well as to identify potential targets for drug development. Finally, CTB could be used to study the role of specific neural pathways in various physiological and pathological conditions, such as addiction, depression, and Alzheimer's disease.
Méthodes De Synthèse
The synthesis of CTB involves a series of chemical reactions, starting with the reaction of 2-cyanophenylboronic acid with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. The resulting intermediate is then subjected to a coupling reaction with N,N-dimethylformamide dimethyl acetal, followed by a deprotection step to yield the final product. The synthesis of CTB has been optimized to produce high yields and purity, making it suitable for scientific research applications.
Applications De Recherche Scientifique
CTB has been extensively studied for its potential use in scientific research. One of the main areas of research has been in the field of neuroscience, where CTB has been shown to be a useful tool for tracing neural pathways. CTB is taken up by neurons and transported along axons, allowing researchers to map the connections between different regions of the brain. CTB has also been used to study the distribution of neurons in various regions of the brain, as well as to investigate the effects of drugs and other interventions on neural activity.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11-6-7-13-14(10-21-16(13)8-11)17(20)19-15-5-3-2-4-12(15)9-18/h2-5,10-11H,6-8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJAJTVJHPYPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-fluorophenyl)urea](/img/structure/B5403550.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine](/img/structure/B5403553.png)

![N-(2,6-dimethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5403569.png)
![4,7-dimethyl-N,8-diphenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5403574.png)
![(1R*,2S*,4R*)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5403597.png)
![N-{3-[3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-3-oxopropyl}acetamide](/img/structure/B5403612.png)
![6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine](/img/structure/B5403618.png)
![2-[(4,6-dimethylpyrimidin-2-yl)thio]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5403620.png)

![3-(4-bromobenzyl)-5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5403647.png)
![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5403652.png)
![(2R*,3R*)-3-amino-1'-[(2-ethoxy-3-pyridinyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5403656.png)
